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Compound of Interest

Compound Name: PRDX3(103-112), human

Cat. No.: B12383313

Get Quote

An in-depth guide to understanding the expression of the Peroxiredoxin-3 (103-112) peptide

fragment, a key indicator of ferroptotic cell death. This document provides available data on

full-length PRDX3 protein expression as a proxy and details a robust experimental workflow for

the direct quantification of the specific peptide in human cell lines.

Peroxiredoxin-3 (PRDX3) is a crucial mitochondrial antioxidant enzyme that plays a significant

role in cellular defense against oxidative stress by detoxifying peroxides.[1] Recently, a specific

fragment of this protein, PRDX3(103-112), particularly in its hyperoxidized state, has been

identified as a novel and specific marker for ferroptosis, a form of regulated cell death driven by

iron-dependent lipid peroxidation.[2][3] Understanding the expression levels of this peptide

across different cell lines is paramount for researchers investigating ferroptosis in various

pathological contexts, including cancer and neurodegenerative diseases.

Direct quantitative data on the expression of the PRDX3(103-112) peptide fragment across

various human cell lines is not extensively available in published literature. However, the

expression of the full-length PRDX3 protein can serve as a valuable proxy for identifying cell

lines that are likely to yield this fragment, especially under conditions that induce ferroptosis.
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Comparative Expression of Full-Length PRDX3
Protein
The following table summarizes the observed expression levels of the full-length PRDX3

protein in a selection of human cancer cell lines, as determined by methods such as

immunoblotting and immunohistochemistry. High expression of the parent protein may indicate

a higher potential for the generation of the PRDX3(103-112) fragment upon induction of

ferroptosis.
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Cell Line Cancer Type
PRDX3 Protein
Expression Level

Reference

Prostate Cancer

LNCaP Prostate Carcinoma Expressed [4]

PC3 Prostate Carcinoma Expressed [4]

PrEC
Normal Prostate

Epithelial
Low Expression [5]

Breast Cancer

MDA-MB-231
Triple-Negative Breast

Cancer
High Expression [6]

BT-549
Triple-Negative Breast

Cancer
High Expression [6]

MCF-7
Breast

Adenocarcinoma
Expressed [7]

Liver Cancer

Huh7
Hepatocellular

Carcinoma
Expressed [2]

Lung Cancer

A549 Lung Carcinoma Expressed [2]

Colorectal Cancer

HT29
Colorectal

Adenocarcinoma
Expressed [2]

Fibrosarcoma

HT1080 Fibrosarcoma Expressed [2]

The Role of PRDX3 Hyperoxidation in Ferroptosis
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During ferroptosis, an accumulation of mitochondrial lipid peroxides triggers the hyperoxidation

of PRDX3.[2] This post-translational modification is critical, as the hyperoxidized PRDX3

translocates from the mitochondria to the plasma membrane. At the plasma membrane, it

inhibits cystine uptake, a key step that exacerbates oxidative stress and promotes cell death.[2]

[3] The PRDX3(103-112) peptide, especially when modified, is a direct product of this process.
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Figure 1. Signaling pathway of PRDX3 in ferroptosis.
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Experimental Protocols
To directly compare the expression of the PRDX3(103-112) peptide, including its hyperoxidized

forms, a targeted mass spectrometry approach is recommended. This method offers high

sensitivity and specificity for the quantification of specific peptides within a complex protein

mixture.[8][9]

Objective: To quantify the relative abundance of the PRDX3(103-112) peptide and its

hyperoxidized variants in different human cell lines following the induction of ferroptosis.

1. Cell Culture and Treatment:

Cell Lines: Select a panel of human cell lines for comparison (e.g., A549, HT1080, Huh7,

and a control cell line).

Culture Conditions: Culture cells in their recommended media and conditions until they reach

approximately 80% confluency.

Induction of Ferroptosis: Treat cells with a known ferroptosis-inducing agent, such as Erastin

(e.g., 2 µM) or RSL3 (e.g., 2 µM), for a predetermined time course (e.g., 6, 12, 24 hours).

Include an untreated (vehicle) control for each cell line.

Cell Harvesting: After treatment, wash cells with ice-cold PBS and harvest them by scraping.

Centrifuge the cell suspension to pellet the cells and store the pellets at -80°C until further

processing.

2. Protein Extraction and Preparation:

Lysis: Resuspend cell pellets in a lysis buffer containing a protease inhibitor cocktail. For

analysis of mitochondrial fractions, perform subcellular fractionation prior to lysis.

Protein Quantification: Determine the total protein concentration of each lysate using a

standard protein assay, such as the BCA assay, to ensure equal loading for subsequent

steps.

Reduction and Alkylation: Reduce disulfide bonds in the protein extracts using Dithiothreitol

(DTT) and alkylate the resulting free thiols with Iodoacetamide (IAA). This step is crucial for
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standardizing the protein structure before digestion.

Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin. The

choice of enzyme can be optimized to ensure the PRDX3(103-112) fragment is generated

intact. Note: As this fragment may be generated in vivo, a no-digest control might be

considered, though this would significantly complicate analysis.

3. Peptide Quantification by Targeted Mass Spectrometry (LC-MS/MS):

Method: Employ a targeted proteomics approach such as Multiple Reaction Monitoring

(MRM) or Parallel Reaction Monitoring (PRM) on a triple quadrupole or high-resolution mass

spectrometer, respectively.[8]

Internal Standards: Synthesize stable isotope-labeled (e.g., ¹³C, ¹⁵N) versions of the target

peptide, PRDX3(103-112), and its expected hyperoxidized forms (sulfinic acid, SO₂H;

sulfonic acid, SO₃H). These will serve as internal standards for accurate quantification.[9]

LC-MS/MS Analysis:

Spike a known amount of the stable isotope-labeled standard peptides into each digested

sample.

Separate the peptides using liquid chromatography (LC) based on their physicochemical

properties.

Introduce the separated peptides into the mass spectrometer.

Configure the mass spectrometer to specifically select the precursor ion mass of the

native and labeled PRDX3(103-112) peptides (and their modified versions).

Fragment these precursor ions and monitor for specific, high-intensity fragment ions

(transitions).

Data Analysis:

Integrate the peak areas for the transitions of both the native (from the cell lysate) and the

labeled internal standard peptides.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://medicine.yale.edu/keck/proteomics/technologies/targetedproteomics/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3943160/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383313?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the ratio of the native peptide to the known amount of the spiked-in standard.

Normalize this value to the total protein amount for each sample to determine the relative

abundance of the PRDX3(103-112) peptide across different cell lines and treatment

conditions.
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Workflow for PRDX3(103-112) Peptide Quantification
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Figure 2. Proposed experimental workflow for peptide analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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